molecular formula C16H14N2O4 B5067893 N-2-furoyltryptophan

N-2-furoyltryptophan

Cat. No. B5067893
M. Wt: 298.29 g/mol
InChI Key: MZLDSYCNJZQTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-furoyltryptophan, also known as NFT, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. It is a derivative of the amino acid tryptophan and belongs to the class of compounds known as tryptophan metabolites. NFT has gained attention in recent years due to its potential therapeutic properties and its role in various biological processes.

Mechanism of Action

The mechanism of action of N-2-furoyltryptophan is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-furoyltryptophan has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve insulin sensitivity, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-2-furoyltryptophan in lab experiments is its natural occurrence in various plants, making it easily accessible. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of N-2-furoyltryptophan. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to understand its mechanism of action and to develop more effective methods for its synthesis and delivery.

Synthesis Methods

N-2-furoyltryptophan can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tryptophan with furoyl chloride to form N-2-furoyltryptophan. Enzymatic synthesis, on the other hand, involves the use of enzymes such as tryptophan hydroxylase and tyrosine hydroxylase to convert tryptophan to N-2-furoyltryptophan.

Scientific Research Applications

N-2-furoyltryptophan has been studied for its potential therapeutic properties in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that N-2-furoyltryptophan has anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLDSYCNJZQTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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